molecular formula C19H18N4O2 B2988170 5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1421453-65-7

5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide

Cat. No. B2988170
CAS RN: 1421453-65-7
M. Wt: 334.379
InChI Key: MOPKDLIIRXTZRK-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications

Enhancing Cellular Uptake and Gene Expression Modulation

One study focuses on the use of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are designed to bind specific DNA sequences, thereby disrupting protein-DNA interactions and modulating gene expression. Modifications to enhance cellular uptake and nuclear localization of these compounds were investigated, showing that certain aryl group additions can significantly increase biological effects by facilitating greater nuclear uptake (J. Meier, D. C. Montgomery, P. Dervan, 2012).

Synthesis and Structural Modifications

Research into the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with various 1,3-binucleophiles has led to the creation of new compounds with potential biological applications. This study highlights the synthesis process that yields trifluoromethyl-containing compounds, which are of interest for their unique chemical properties (V. Sokolov, A. Aksinenko, I. Martynov, 2014).

Novel Cycloaddition Reactions

Another study describes a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, to produce 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction offers a pathway to synthesize functionalized compounds efficiently, which could be beneficial in developing new drugs or biological probes (Z. Cao et al., 2019).

Development of Novel Inhibitors

Research into the medicinal chemistry strategies to avoid rapid metabolism by aldehyde oxidase (AO) of certain drug candidates has led to insights into modifying imidazo[1,2-a]pyrimidine structures. This is particularly relevant for enhancing the stability and efficacy of compounds intended for therapeutic use, such as in the treatment of prostate cancer (A. Linton et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis .

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and cell death. It has been observed to inhibit the necroptotic pathway by blocking RIPK1 activity, leading to reduced inflammation and cell death in affected tissues . Additionally, this compound can alter gene expression patterns related to cell survival and apoptosis, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in downstream signaling events that promote inflammation and cell death, thereby exerting a protective effect on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies indicate that the compound maintains its inhibitory effects on RIPK1 and necroptosis, suggesting sustained efficacy in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits necroptosis without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

properties

IUPAC Name

5-cyclopropyl-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(15-10-17(25-22-15)13-3-4-13)21-14-7-5-12(6-8-14)16-11-20-18-2-1-9-23(16)18/h5-8,10-11,13H,1-4,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKDLIIRXTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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